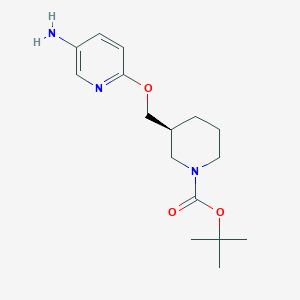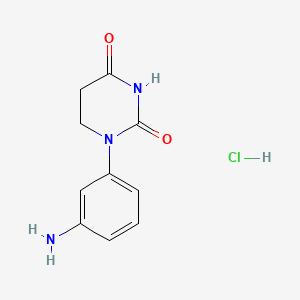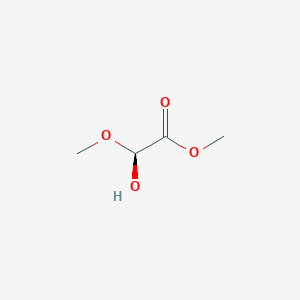
methyl (2S)-2-hydroxy-2-methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-hydroxy-2-methoxyacetate is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (S)-2-hydroxy-2-methoxyacetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxy-2-methoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl (S)-2-hydroxy-2-methoxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-hydroxy-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Methyl (S)-2-hydroxy-2-methoxyacetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl (S)-2-hydroxy-2-methoxyacetate exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active intermediates. The pathways involved can include enzymatic catalysis and receptor binding, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-hydroxy-2-methoxyacetate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Ethyl (S)-2-hydroxy-2-methoxyacetate: A similar ester with an ethyl group instead of a methyl group.
Methyl (S)-2-hydroxy-2-ethoxyacetate: A similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl (S)-2-hydroxy-2-methoxyacetate is unique due to its specific chiral configuration, which can lead to distinct interactions in biological systems compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C4H8O4 |
|---|---|
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
methyl (2S)-2-hydroxy-2-methoxyacetate |
InChI |
InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3/t3-/m0/s1 |
Clé InChI |
OVJJVYHDJVQFSF-VKHMYHEASA-N |
SMILES isomérique |
CO[C@@H](C(=O)OC)O |
SMILES canonique |
COC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


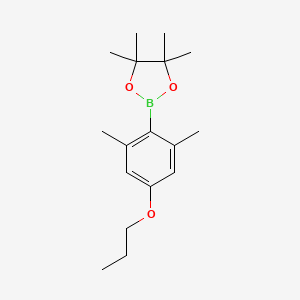
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
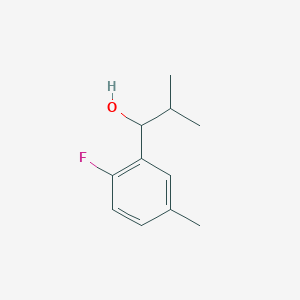
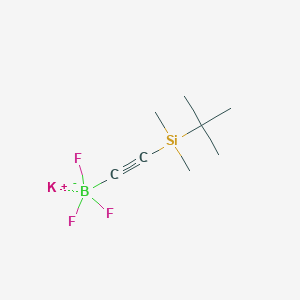
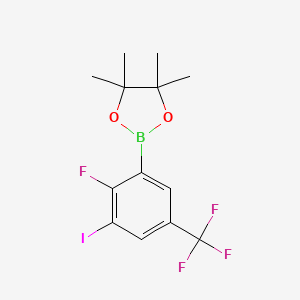
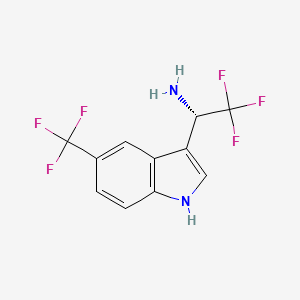
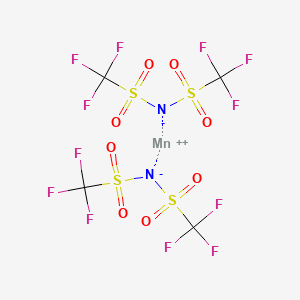
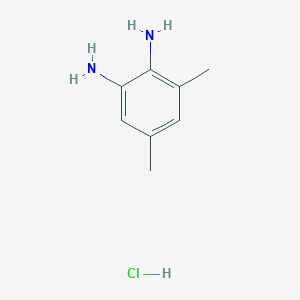
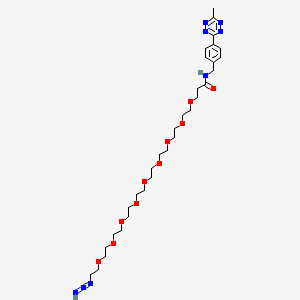

![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
